2-(4-Chloromethyl-phenyl)-2h-[1,2,3]triazole
Description
2-(4-Chloromethyl-phenyl)-2H-[1,2,3]triazole (CAS 449211-79-4) is a heterocyclic compound featuring a 1,2,3-triazole ring linked to a 4-chloromethyl-substituted benzene moiety .
Properties
IUPAC Name |
2-[4-(chloromethyl)phenyl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-8-1-3-9(4-2-8)13-11-5-6-12-13/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPMNMMLLQDSDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)N2N=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201245562 | |
| Record name | 2H-1,2,3-Triazole, 2-[4-(chloromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201245562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
449211-79-4 | |
| Record name | 2H-1,2,3-Triazole, 2-[4-(chloromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=449211-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1,2,3-Triazole, 2-[4-(chloromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201245562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloromethyl-phenyl)-2h-[1,2,3]triazole can be achieved through several synthetic routes. One common method involves the Huisgen 1,3-dipolar cycloaddition reaction, also known as “click chemistry.” This reaction typically involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .
Another approach involves the use of metal-catalyzed 1,3-dipolar cycloaddition reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC). These methods offer high regioselectivity and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow synthesis has also been explored for the efficient production of triazoles .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloromethyl-phenyl)-2h-[1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.
Cycloaddition Reactions: The triazole ring can undergo cycloaddition reactions with other compounds to form new heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and catalyst .
Major Products
The major products formed from these reactions include various substituted triazoles, oxidized triazole derivatives, and reduced triazole compounds. These products have diverse applications in different fields .
Scientific Research Applications
Biological Activities
The 1,2,3-triazole ring has been identified as having significant biological activities. Some key applications include:
- Antimicrobial and Anticancer Properties : Compounds containing the triazole moiety have shown efficacy in inhibiting various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurotransmission and may lead to therapeutic effects in neurological disorders .
- Antiviral Activity : Recent studies have highlighted the potential of triazole derivatives as antiviral agents, particularly against SARS-CoV-2 and other viral pathogens .
Material Science Applications
In material science, 2-(4-Chloromethyl-phenyl)-2H-[1,2,3]triazole is utilized in developing new materials such as polymers and dyes due to its unique chemical structure. The versatility of this compound allows it to serve as a precursor for creating functionalized polymers with enhanced properties.
Case Studies
Several case studies illustrate the applications of this compound:
- Medicinal Chemistry : A study demonstrated that triazole derivatives could serve as effective c-Met inhibitors. These compounds exhibited potent inhibition against cancer cell lines, showcasing their potential as therapeutic agents .
- Agrochemical Development : Research has indicated that triazole compounds can be used to enhance crop protection by acting as fungicides or herbicides due to their ability to inhibit specific biological pathways in pests and pathogens .
- Fluorescent Probes : Triazole derivatives have been developed into fluorescent probes for biological imaging. The modification of the triazole structure allows for tuning fluorescence properties suitable for various applications in bioimaging .
Mechanism of Action
The mechanism of action of 2-(4-Chloromethyl-phenyl)-2h-[1,2,3]triazole involves its interaction with various molecular targets and pathways. The triazole ring can form non-covalent interactions, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions, with enzymes, proteins, and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Key Differences and Trends
Biological Activity Modulation :
- Antifungal Activity : The 4-chlorophenyl-triazole derivative () exhibits potent antifungal effects against Candida spp., attributed to halogen substitution enhancing membrane interaction . The chloromethyl group in the target compound may similarly improve lipophilicity and target binding, though empirical data are lacking.
- Enzyme Inhibition : Coumarin–triazole hybrids () show strong AChE inhibition due to synergistic effects between coumarin’s aromatic system and triazole’s hydrogen-bonding capability . In contrast, tacrine-triazole hybrids () leverage the acridine core for cholinesterase interaction, with the triazole improving solubility .
Synthetic Routes :
- Most analogs are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) (Evidences 2, 4, 6, 10). The target compound likely follows a similar pathway, with 4-chloromethylphenyl azide and terminal alkynes as precursors.
Metabolic Stability :
- The 1,2,3-triazole ring generally resists oxidative metabolism, enhancing pharmacokinetic profiles (). For example, triazole-containing D4 receptor ligands exhibit longer half-lives than amide counterparts . The chloromethyl group in the target compound may introduce susceptibility to nucleophilic substitution, necessitating stability studies.
Structural Contributions to Activity :
Biological Activity
2-(4-Chloromethyl-phenyl)-2H-[1,2,3]triazole is a compound that belongs to the class of triazoles, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its interactions with biological systems, therapeutic applications, and underlying mechanisms.
The presence of a chloromethyl group in this compound enhances its reactivity and potential for further derivatization. Triazole derivatives have been shown to interact with various biological targets, including enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurotransmission. The inhibition of these enzymes can lead to therapeutic effects in neurological disorders.
Biological Activities
Research indicates that triazole derivatives exhibit a range of biological activities, including:
- Antibacterial Activity : Triazoles have demonstrated significant antibacterial properties. For instance, compounds with similar structures have shown minimum inhibitory concentration (MIC) values ranging from 0.25 to 32 µg/mL against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
- Antifungal Activity : The triazole scaffold is also recognized for its antifungal properties. Studies have indicated that certain triazole derivatives possess efficacy comparable to established antifungal agents .
- Anticancer Potential : Recent studies have highlighted the anticancer activity of triazole derivatives. For example, one derivative exhibited an IC50 value of 5.19 µM against HCT116 cancer cells, showing selective toxicity towards cancer cells while sparing normal cells . The mechanism involves the induction of apoptosis through the mitochondrial pathway.
Case Studies
- Antibacterial Efficacy : A study evaluated a series of ciprofloxacin-triazole hybrids against Gram-positive and Gram-negative bacteria. The hybrids displayed higher antibacterial activity than ciprofloxacin itself, indicating that the triazole moiety enhances antibacterial efficacy .
- Anticancer Activity : Another investigation into triazole-containing hybrids revealed their ability to induce apoptosis in cancer cell lines while significantly inhibiting cell migration. This was associated with increased levels of reactive oxygen species (ROS) leading to mitochondrial dysfunction .
Data Tables
| Biological Activity | MIC/IC50 Values | Target Organisms/Cell Lines |
|---|---|---|
| Antibacterial | 0.25 - 32 µg/mL | MRSA, E. coli |
| Antifungal | Comparable to standard antifungals | Various fungal strains |
| Anticancer | 5.19 µM | HCT116, MCF-7 |
Q & A
Basic: What are the standard synthetic routes for 2-(4-Chloromethyl-phenyl)-2H-[1,2,3]triazole, and how can reaction conditions influence yield?
The synthesis typically involves cyclization or substitution reactions. For example:
- Hydrazine-based cyclization : Reacting 4-chlorobenzyl chloride with hydrazine hydrate to form intermediates, followed by cyclization using acetic anhydride and phosphorus oxychloride (POCl₃) under reflux conditions in ethanol .
- Copper-catalyzed cycloaddition : A 1,3-dipolar cycloaddition between alkynes and azides, using CuSO₄·5H₂O and sodium ascorbate in PEG 400 to form the triazole core .
Methodological considerations : Solvent choice (e.g., ethanol vs. DMSO) and temperature control significantly impact reaction kinetics and product purity. For instance, DMSO may enhance solubility but requires careful distillation to avoid side reactions .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Elemental analysis and IR spectroscopy : Confirm molecular composition and functional groups (e.g., C-Cl stretch at ~750 cm⁻¹ and triazole ring vibrations at ~1500 cm⁻¹) .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refining crystal structures, particularly to resolve ambiguities in chlorine atom positioning or triazole ring conformation .
- NMR spectroscopy : ¹H NMR can distinguish between substituents on the phenyl and triazole rings (e.g., chloromethyl protons at δ ~4.5 ppm) .
Advanced: How can researchers optimize reaction selectivity and yield in multi-step syntheses?
- Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) improve electrophilic substitution, while PEG 400 enhances copper-catalyzed cycloaddition efficiency .
- Catalyst screening : Transition metal catalysts (e.g., Cu(I)) accelerate triazole formation but may require ligands to suppress byproducts .
- Temperature control : Lower temperatures (0–5°C) minimize decomposition during chloromethylation, while reflux conditions (~80°C) favor cyclization .
Advanced: What computational strategies predict the biological activity of this compound?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity with biological targets like enzymes or DNA .
- Molecular docking : Use AutoDock Vina to model interactions with antifungal targets (e.g., CYP51 in Candida albicans), leveraging triazole’s affinity for heme iron .
- QSAR modeling : Correlate substituent effects (e.g., chloromethyl group’s lipophilicity) with antimicrobial potency using datasets from analogous triazoles .
Advanced: How can crystallographic data resolve structural contradictions in triazole derivatives?
- SHELX refinement : Apply twin refinement in SHELXL to address overlapping electron density in chloromethyl-phenyl groups, especially if disorder is observed .
- Comparative analysis : Contrast bond lengths/angles with structurally similar compounds (e.g., 3-chloro-5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole) to validate deviations .
Advanced: What methodologies address discrepancies between computational predictions and experimental bioactivity data?
- Error analysis : Use statistical tools (e.g., χ² tests) to evaluate deviations between docking scores and MIC values in antimicrobial assays .
- Solvatochromic studies : Assess solvent effects on compound polarity, which may explain mismatches between in silico (vacuum) and in vitro (aqueous) results .
Data Contradiction Example: How to interpret conflicting reports on antimicrobial efficacy?
- Case study : If one study reports MIC = 8 µg/mL against S. aureus but another finds no activity, consider:
- Strain variability : Test multiple strains using standardized CLSI protocols.
- Purity verification : Re-analyze compound purity via HPLC to rule out degradation .
- Synergistic effects : Evaluate combinations with commercial antibiotics (e.g., ampicillin) to identify potentiation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
